
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a purine core substituted with an amino group and a butylphenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the amino group at the 2-position and the butylphenyl group at the 8-position can be achieved through nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To handle large volumes.
Catalysts and Reagents: Use of cost-effective and efficient catalysts.
Purification Techniques: Advanced methods like crystallization, distillation, and chromatography to ensure product purity.
化学反応の分析
Types of Reactions
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.
Major Products
The major products depend on the type of reaction and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. Generally, it may:
Bind to Enzymes or Receptors: Affecting their activity.
Interfere with Nucleic Acid Synthesis: Due to its purine structure.
Modulate Signaling Pathways: By interacting with cellular proteins.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base.
Caffeine: A methylxanthine with stimulant properties.
Theobromine: A dimethylxanthine found in cocoa.
Uniqueness
2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
特性
分子式 |
C15H17N5O |
|---|---|
分子量 |
283.33 g/mol |
IUPAC名 |
2-amino-8-(4-butylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C15H17N5O/c1-2-3-4-9-5-7-10(8-6-9)12-17-11-13(18-12)19-15(16)20-14(11)21/h5-8H,2-4H2,1H3,(H4,16,17,18,19,20,21) |
InChIキー |
KZMXDLHPPQUFFK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


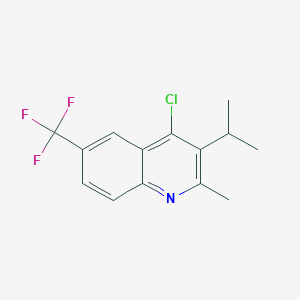

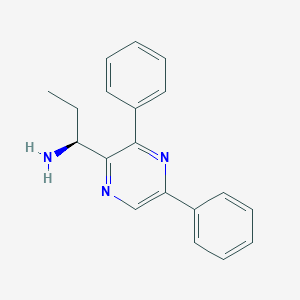
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)
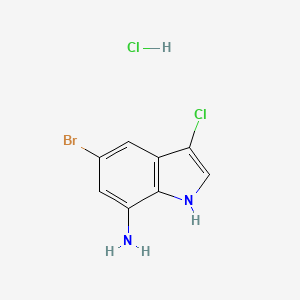
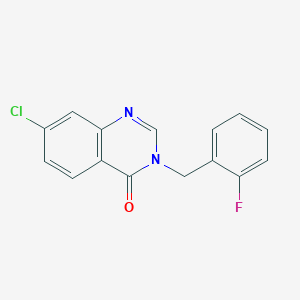


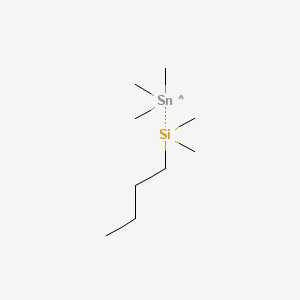
![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)


